molecular formula C17H20N6O B6430871 4-cyclopropyl-6-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine CAS No. 2199062-51-4

4-cyclopropyl-6-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No. B6430871
CAS RN: 2199062-51-4
M. Wt: 324.4 g/mol
InChI Key: MPFDUQGMJDDHJN-UHFFFAOYSA-N
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Description

The compound “4-cyclopropyl-6-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine” is a complex organic molecule that contains several functional groups and rings. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The cyclopropyl group is a three-membered carbon ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Pyrazole and pyrimidine rings can be formed through various methods, including cycloaddition reactions . The exact synthesis would depend on the specific substituents and their positions on the rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyrazole and pyrimidine rings, for example, might undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the specific functional groups present, and the arrangement of these groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrazole and pyrimidine derivatives have been studied for their potential as CDK2 inhibitors, which could make them useful in cancer treatment .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as its potential as a CDK2 inhibitor . Additionally, new methods for its synthesis could be developed .

properties

IUPAC Name

[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c24-17(14-3-4-20-21-14)23-8-12-6-22(7-13(12)9-23)16-5-15(11-1-2-11)18-10-19-16/h3-5,10-13H,1-2,6-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFDUQGMJDDHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)C(=O)C5=CC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-pyrazol-5-yl)methanone

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